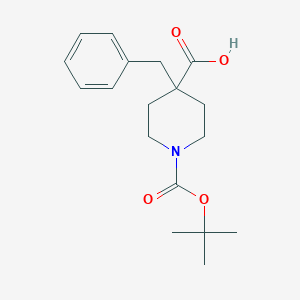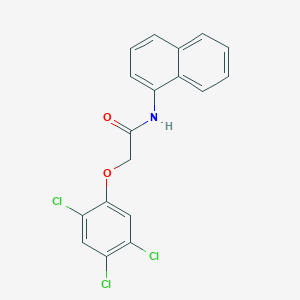
N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide, also known as NTPTA, is a chemical compound that has been widely studied for its potential applications in scientific research. NTPTA is a synthetic compound that belongs to the family of phenoxyacetamides, which have been found to exhibit a range of biological activities. In
作用机制
The mechanism of action of N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide has been shown to selectively inhibit COX-2, which is induced during the inflammatory response. By inhibiting COX-2, N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide reduces the production of prostaglandins and thereby reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide inhibits the activity of COX-2, reduces the production of prostaglandins, and inhibits the proliferation of cancer cells. In vivo studies have shown that N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide exhibits anti-inflammatory, analgesic, and antipyretic activities in animal models. N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide has also been shown to have a protective effect against gastric ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs).
实验室实验的优点和局限性
N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and has a long shelf life, making it suitable for long-term studies. However, N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide also has some limitations. It is a relatively new compound that has not been extensively studied, and its mechanism of action is not fully understood. It may also have some off-target effects that need to be taken into consideration.
未来方向
There are several future directions for research on N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to study its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide could also be studied as a potential chemopreventive agent for cancer. Finally, N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide could be studied as a potential environmental contaminant and its effects on ecosystems and human health.
合成方法
N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide can be synthesized through a multistep process that involves the reaction of 1-naphthylamine with 2,4,5-trichlorophenoxyacetic acid. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure the purity and yield of the final product. The synthesis of N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide has been optimized over the years to improve the efficiency and reduce the cost of production.
科学研究应用
N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide has been studied for its potential applications in various scientific fields, including pharmacology, toxicology, and environmental science. In pharmacology, N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to have an inhibitory effect on the production of prostaglandins, which are involved in the inflammatory response. In toxicology, N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide has been used as a model compound to study the metabolism and toxicity of phenoxyacetamides. In environmental science, N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide has been studied as a potential environmental contaminant due to its widespread use in agriculture.
属性
CAS 编号 |
5438-88-0 |
|---|---|
产品名称 |
N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide |
分子式 |
C18H12Cl3NO2 |
分子量 |
380.6 g/mol |
IUPAC 名称 |
N-naphthalen-1-yl-2-(2,4,5-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C18H12Cl3NO2/c19-13-8-15(21)17(9-14(13)20)24-10-18(23)22-16-7-3-5-11-4-1-2-6-12(11)16/h1-9H,10H2,(H,22,23) |
InChI 键 |
ICXNNRSVLFUBFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)COC3=CC(=C(C=C3Cl)Cl)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)COC3=CC(=C(C=C3Cl)Cl)Cl |
其他 CAS 编号 |
5438-88-0 |
Pictograms |
Irritant; Environmental Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



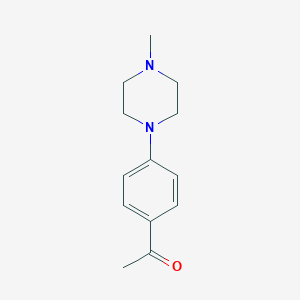
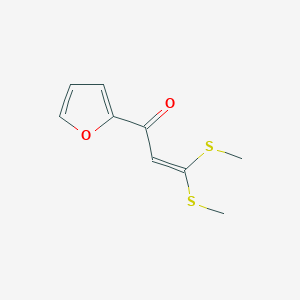
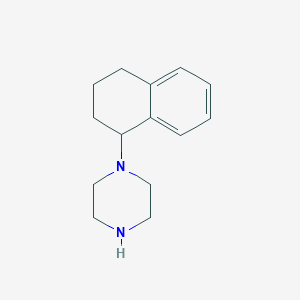

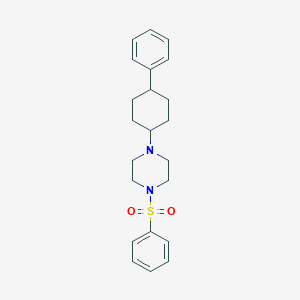
![N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B185019.png)
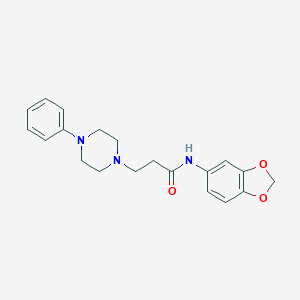
![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B185026.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-dimethoxybenzyl)piperazine](/img/structure/B185028.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-cycloheptylpiperazine](/img/structure/B185029.png)



